molecular formula C10H8N2O2 B2923649 3-Aminoquinoline-7-carboxylic acid CAS No. 1824051-45-7

3-Aminoquinoline-7-carboxylic acid

Cat. No. B2923649
CAS RN: 1824051-45-7
M. Wt: 188.186
InChI Key: BWXDPDOQUMWKTK-UHFFFAOYSA-N
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Description

3-Aminoquinoline-7-carboxylic acid is an organic compound with the molecular formula C10H8N2O2 . It is a derivative of quinoline, a heterocyclic aromatic compound that consists of a benzene ring fused with a pyridine ring .


Synthesis Analysis

The synthesis of 3-Aminoquinoline-7-carboxylic acid and its derivatives has been reported in various studies . For instance, a synthetic method for 3-aminoquinolines has been reported, which starts from easily available triazoles and 2-aminobenzaldehydes . This process has merits such as low catalyst loading and good functional group compatibility .


Molecular Structure Analysis

The molecular structure of 3-Aminoquinoline-7-carboxylic acid is characterized by a carboxyl functional group, CO2H, attached to the quinoline core . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Quinoline and its derivatives, including 3-Aminoquinoline-7-carboxylic acid, have been synthesized through various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These protocols involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Safety And Hazards

The safety data sheet for a similar compound, 5-aminoquinoline-3-carboxylic acid, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline and its derivatives, including 3-Aminoquinoline-7-carboxylic acid, have received considerable attention due to their versatile applications in industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

3-aminoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXDPDOQUMWKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinoline-7-carboxylic acid

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